3-{4-[(3-Chlorobenzyl)oxy]phenyl}acrylic acid
Overview
Description
3-{4-[(3-Chlorobenzyl)oxy]phenyl}acrylic acid (3-CBA) is an organic compound belonging to the class of carboxylic acids. It is a white solid, soluble in organic solvents such as ethanol and acetone. 3-CBA has a variety of applications in scientific research, including synthesis, biochemical and physiological effects, and laboratory experiments.
Scientific Research Applications
Optoelectronic Properties in Dye-Sensitized Solar Cells
3-{4-[(3-Chlorobenzyl)oxy]phenyl}acrylic acid and its derivatives, such as 2-cyano-3-[4-(diphenylamino)phenyl]acrylic acid, have significant applications in dye-sensitized solar cells (DSSC). Studies on the optoelectronic properties of these molecules using methods like RHF and DFT reveal their potential as nonlinear optical materials due to their dipole moment, polarizability, hyperpolarizability, and energy gap characteristics (Fonkem et al., 2019).
Liquid Crystal Polymers and Optoelectronic Applications
Acrylic acid derivatives, particularly those with chlorobenzyl groups, are also key components in the synthesis of liquid crystalline side chain polymers. These polymers exhibit unique properties like enantiotropic phases and spontaneous polarization, making them suitable for applications in display technologies and optoelectronics. The response time and polarization parameters of these polymers are crucial for their functionality in electronic devices (Tsai et al., 1994).
Crystallographic Studies for Molecular Understanding
The crystallographic analysis of compounds like (Z)-3-(3-chlorophenyl)-2-phenyl acrylic acid, a close relative of the target compound, helps in understanding the molecular structure and intermolecular interactions. These studies reveal insights into hydrogen-bond motifs and π-π interactions, which are fundamental for designing molecules with specific properties (Rajnikant et al., 2012).
Applications in Polymer Chemistry and Photocrosslinking
In the field of polymer chemistry, acrylic acid derivatives are used to synthesize polymers with specific characteristics, such as cis-trans isomerism and photocrosslinking abilities. These properties are crucial for the development of materials with tailored mechanical and optical properties for industrial applications (Suresh et al., 2016).
Anticancer Research
While not directly related to 3-{4-[(3-Chlorobenzyl)oxy]phenyl}acrylic acid, research on cinnamic acid derivatives, which share a similar core structure, indicates the potential of these compounds in anticancer research. The chemical reactivity of these molecules allows for various modifications, potentially leading to novel anticancer agents (De et al., 2011).
properties
IUPAC Name |
(E)-3-[4-[(3-chlorophenyl)methoxy]phenyl]prop-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClO3/c17-14-3-1-2-13(10-14)11-20-15-7-4-12(5-8-15)6-9-16(18)19/h1-10H,11H2,(H,18,19)/b9-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMFHEWLUKNJQNW-RMKNXTFCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)COC2=CC=C(C=C2)C=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)COC2=CC=C(C=C2)/C=C/C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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